ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate
Description
Core Heterocyclic Framework: Thiophene-Pyrrole Hybrid System
Electronic Configuration of the Thiophene Moiety
The thiophene ring in this compound is a five-membered aromatic system with one sulfur atom. Its electronic structure is defined by six π-electrons delocalized across the ring, satisfying Hückel’s aromaticity rule. Key features include:
- Resonance Stabilization : The sulfur atom contributes a lone pair of electrons to the conjugated π-system, enhancing aromatic stability. Density functional theory (DFT) studies indicate partial double-bond character between sulfur and adjacent carbons, with bond lengths averaging 1.71 Å (C–S) and 1.36 Å (C=C).
- d-Orbital Participation : Sulfur’s 3d orbitals enable hyperconjugation, further stabilizing the ring. Computational models show a HOMO-LUMO gap of 4.2 eV, typical for thiophene derivatives.
Table 1: Key Bond Parameters in the Thiophene Ring
| Bond Type | Length (Å) | Bond Order |
|---|---|---|
| C–S | 1.71 | 1.5 |
| C=C (adjacent) | 1.36 | 1.8 |
| C–C (non-adjacent) | 1.44 | 1.4 |
Aromaticity and Resonance Effects in the Pyrrole Substituent
The pyrrole substituent is a nitrogen-containing heterocycle with a planar structure and six π-electrons. Its electronic properties include:
- Aromatic Stabilization : The nitrogen lone pair participates in conjugation, forming a continuous π-cloud. Nuclear Independent Chemical Shift (NICS) calculations confirm strong aromaticity (NICS(1) = -10.2 ppm).
- Resonance Hybrids : Five canonical structures contribute to resonance stabilization, with the nitrogen maintaining partial positive charge (+0.32 e).
Key Interactions:
Conformational Dynamics of the Fused Heterocyclic System
The thiophene-pyrrole hybrid system adopts a non-planar conformation due to steric and electronic factors:
- Torsional Angles : X-ray crystallography of analogous compounds reveals a dihedral angle of 12.5° between the thiophene and pyrrole rings.
- Rotational Barriers : Energy barriers for pyrrole rotation relative to thiophene are ~8.3 kcal/mol, as determined by variable-temperature NMR.
Table 2: Conformational Energy Landscape
| Conformation | Relative Energy (kcal/mol) | Dominant Stabilizing Force |
|---|---|---|
| Syn-periplanar | 0.0 | π-π Stacking |
| Anti-periplanar | 2.1 | Dipole Minimization |
| Orthogonal | 5.7 | Steric Avoidance |
Properties
IUPAC Name |
ethyl 3-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-29-24(28)18-11-8-12-19(15-18)25-23(27)22-21(26-13-6-7-14-26)20(16-30-22)17-9-4-3-5-10-17/h3-16H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFCVMXUGIASKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the pyrrole ring and the phenyl group. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction between an amine and a 1,4-dicarbonyl compound.
Phenyl Group Addition: The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a phenylboronic acid with a halogenated thiophene derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate possesses a complex structure that includes:
- Aromatic Rings : Contributing to its lipophilicity and potential for binding to biological targets.
- Pyrrole and Thiophene Moieties : Known for their roles in enhancing biological activity and facilitating electron transfer.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiophene derivatives demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| Ethyl 3-[4-phenyl... | High | High |
Anticancer Properties
The compound's structural components may also contribute to anticancer activity. Several studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, the incorporation of a pyrrole ring has been linked to enhanced cytotoxicity against specific cancer cell lines, indicating the potential of this compound in cancer therapy .
Enzyme Inhibition
Compounds featuring similar structures have been identified as inhibitors of various enzymes involved in disease processes. For example, the compound may inhibit specific kinases or proteases, which are critical in cell signaling pathways associated with cancer progression .
Receptor Modulation
The compound might act as a modulator of certain receptors, such as retinoic acid receptors, influencing gene expression and cellular responses . This modulation could be beneficial in treating diseases where receptor dysregulation is a factor.
Synthesis and Evaluation
A notable study synthesized this compound using efficient synthetic routes involving click chemistry techniques. The resulting compound was evaluated for its biological activity, showing promising results against targeted pathogens and cancer cell lines .
Structure–Activity Relationship Analysis
Further research focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications to the phenyl or pyrrole rings significantly impacted biological activity. This highlights the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparisons with analogous compounds :
- I-6501 and I-6502 (): These ethyl benzoates feature isoxazole-amino-pentylthio/oxy substituents.
- Methyl 4-(...thiophene-2-carboxylate (): Shares a thiophene-carboxylate backbone but replaces the amide with pyrazolo-pyrimidine and fluorinated chromenone groups. The absence of a pyrrole substituent may reduce π-π stacking capacity compared to the target compound .
- Simple alkyl benzoates (e.g., ethyl benzoate, ): Lack heterocyclic substituents, resulting in lower molecular complexity and distinct physicochemical properties (e.g., higher volatility, simpler metabolic pathways) .
Physicochemical Properties
Reactivity and Electronic Effects
The pyrrole-thiophene system in the target compound is electron-rich, promoting π-stacking and electrophilic substitution reactions. In contrast:
- I-6501/I-6502 : Isoxazole’s electron-withdrawing nature may reduce aromatic reactivity compared to pyrrole .
- Simple alkyl benzoates (): Exhibit minimal electronic complexity, with reactivity dominated by ester hydrolysis .
DFT-based analyses () suggest that the target compound’s amide-thiophene linkage could localize electron density at the carbonyl group, increasing hydrogen-bond acceptor capacity relative to ether-linked analogs .
Biological Activity
Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiophene Core : This is achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the Pyrrole Group : A substitution reaction introduces the pyrrole moiety to the thiophene core.
- Attachment of Phenyl and Ethoxy Groups : These groups are introduced via coupling reactions, such as Suzuki or Stille coupling, under specific conditions.
The molecular formula for this compound is with a molecular weight of approximately 356.45 g/mol.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyrrole structures have been shown to inhibit cancer cell proliferation in various in vitro assays. A study demonstrated that modifications to the pyrrole and thiophene rings can enhance cytotoxicity against breast cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. In a study assessing various derivatives, those containing the thiophene-pyrrole framework displayed promising activity against Mycobacterium tuberculosis and other pathogenic bacteria . The structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Thiophene Ring | Enhances lipophilicity and cellular permeability |
| Pyrrole Moiety | Contributes to biological interactions with targets |
| Amido Group | Increases binding affinity to biological receptors |
Research indicates that modifications to these components can significantly alter the compound's potency and selectivity against various biological targets .
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Anticancer Efficacy : A study on pyrrole derivatives showed that specific substitutions led to enhanced inhibitory effects on cancer cell lines, particularly in breast and lung cancers .
- Antimycobacterial Activity : Research focusing on thiophene derivatives revealed that certain analogs exhibited significant activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) lower than those of standard treatments .
Q & A
Q. What are the common synthetic routes for ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate?
The synthesis typically involves multi-step reactions, including:
- Electrophilic aromatic substitution on the pyrrole ring to introduce functional groups (e.g., formylation or azo coupling) .
- Metalation of the thiophene moiety followed by coupling with a benzoate ester derivative under controlled conditions (e.g., using anhydrous solvents and low temperatures) .
- Amide bond formation between the thiophene-carboxylic acid intermediate and the ethyl benzoate precursor via coupling reagents like EDC/HOBt . Reaction optimization requires monitoring by TLC and purification via column chromatography.
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- X-ray crystallography to resolve the 3D structure, particularly for confirming regioselectivity in heterocyclic systems (e.g., bond angles and torsional strain in the thiophene-pyrrole core) .
- Multinuclear NMR (¹H, ¹³C) to assign proton environments and verify substituent positions (e.g., distinguishing between pyrrole and thiophene protons) .
- HRMS-ESI for accurate molecular weight confirmation, critical for validating synthetic intermediates .
Q. How is in vitro biological activity typically assessed for this compound?
Standard assays include:
- Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based substrates to measure IC₅₀ values .
- Cell viability assays (MTT or resazurin) in cancer cell lines to evaluate antiproliferative effects .
- Binding affinity tests (e.g., surface plasmon resonance) for protein-ligand interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrole-thiophene functionalization be addressed?
Regioselectivity is influenced by:
- Electronic effects : Electron-rich pyrrole rings favor electrophilic substitution at the α-position, while thiophene metalation (e.g., using LDA) directs electrophiles to the β-position .
- Steric hindrance : Bulky substituents on the benzoate ester can block undesired reaction sites. Computational modeling (DFT) aids in predicting reactive sites .
- Temperature control : Lower temperatures (−78°C) stabilize intermediates in metalation steps, reducing side reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity. Standardizing protocols (e.g., CLSI guidelines) is critical .
- Compound purity : HPLC-MS analysis ensures ≥95% purity, as impurities (e.g., unreacted starting materials) may skew results .
- Meta-analysis : Cross-referencing data from orthogonal assays (e.g., enzymatic vs. cellular) clarifies mechanistic validity .
Q. How can interaction studies elucidate the compound’s mechanism of action?
Advanced techniques include:
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) with target proteins .
- Molecular dynamics simulations to map ligand-protein interactions (e.g., hydrogen bonding with kinase active sites) .
- Cryo-EM for visualizing compound binding in macromolecular complexes (e.g., ribosomes or viral polymerases) .
Q. What methodologies optimize the compound’s pharmacokinetic properties?
Strategies involve:
- Prodrug modification : Ester hydrolysis (e.g., converting ethyl benzoate to carboxylic acid) enhances aqueous solubility and bioavailability .
- Metabolic stability assays in liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation) and guide structural tweaks .
- LogP determination via shake-flask or HPLC methods to balance lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
